molecular formula C17H26O2 B14242813 Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- CAS No. 243462-89-7

Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)-

Cat. No.: B14242813
CAS No.: 243462-89-7
M. Wt: 262.4 g/mol
InChI Key: VPYOKOKVNCSXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- is an organic compound with the molecular formula C18H28O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a trimethylcyclopentyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,4-dimethoxy-2-methylbenzene.

    Alkylation: The key step involves the alkylation of 1,4-dimethoxy-2-methylbenzene with 1,2,2-trimethylcyclopentyl bromide under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the trimethylcyclopentyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methylbenzene: Lacks the trimethylcyclopentyl group, making it less sterically hindered.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a prop-1-en-2-yl group instead of the trimethylcyclopentyl group.

    Benzene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-: Similar structure but lacks the methoxy groups.

Uniqueness

Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of both methoxy groups and the bulky trimethylcyclopentyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets. The compound’s unique structure makes it a valuable subject of study in various fields of chemistry and biology.

Properties

CAS No.

243462-89-7

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)benzene

InChI

InChI=1S/C17H26O2/c1-12-10-15(19-6)13(11-14(12)18-5)17(4)9-7-8-16(17,2)3/h10-11H,7-9H2,1-6H3

InChI Key

VPYOKOKVNCSXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C2(CCCC2(C)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.